N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide
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Overview
Description
“N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide” is a chemical compound. It is an amide derivative of a nitrobenzoic acid, with two ethyl groups attached to the nitrogen (N,N-diethyl) and methoxy groups (OCH3) on the 3rd and 4th positions of the benzene ring .
Molecular Structure Analysis
The molecular structure of “N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide” would consist of a benzene ring substituted with a nitro group (NO2) at the 5th position, methoxy groups (OCH3) at the 3rd and 4th positions, and a carbonyl group (C=O) linked to a nitrogen atom, which in turn is bonded to two ethyl groups .Chemical Reactions Analysis
The chemical reactions of “N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide” could involve the nitro group, the methoxy groups, or the amide group. For instance, the nitro group could be reduced to an amino group, or the methoxy groups could be demethylated. The amide group could participate in various reactions, such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide” would depend on its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
- N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide has been investigated for its antioxidant potential. Researchers have assessed its ability to scavenge free radicals and chelate metal ions. These properties are crucial for combating oxidative stress and preventing cellular damage .
- In vitro studies have explored the antibacterial effects of this compound. It has been tested against both gram-positive and gram-negative bacteria. Comparisons with control drugs provide insights into its efficacy as a potential antibacterial agent .
- Benzamides, including N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide, play a significant role in drug development. Their diverse applications range from treating cancer to hyperactivity. Researchers investigate their potential as anti-tumor, anti-microbial, and anti-inflammatory agents .
- Beyond medicine, benzamides find use in industrial sectors such as plastics, rubber, paper, and agriculture. Their versatility makes them valuable in various chemical processes and material production .
- N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide serves as a synthetic intermediate. It contributes to the synthesis of more complex molecules, making it essential in organic chemistry research .
- Amide derivatives, including benzamides, exhibit anti-platelet activity. Understanding their effects on platelet aggregation is relevant for cardiovascular health and clot prevention .
Antioxidant Activity
Antibacterial Properties
Drug Discovery and Medicinal Chemistry
Industrial Applications
Synthetic Intermediates
Anti-Platelet Activity
Future Directions
properties
IUPAC Name |
N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-5-14(6-2)13(16)9-7-10(15(17)18)12(20-4)11(8-9)19-3/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIUESJPNPVVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3,4-dimethoxy-5-nitrobenzamide |
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